Product packaging for 7-Nitro-9h-fluorene-1-carboxylic acid(Cat. No.:CAS No. 7145-75-7)

7-Nitro-9h-fluorene-1-carboxylic acid

Cat. No.: B15081795
CAS No.: 7145-75-7
M. Wt: 255.22 g/mol
InChI Key: BUGWTWQGSAJEHY-UHFFFAOYSA-N
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Description

Contextualization of Fluorene (B118485) Derivatives in Contemporary Organic and Materials Chemistry Research

Fluorene derivatives are a significant class of organic compounds that have found extensive applications in materials science, organic synthesis, and biochemistry. entrepreneur-cn.comresearchgate.net Their unique molecular structure, which can be readily functionalized at various positions, allows for the synthesis of a vast number of derivatives with tailored properties. entrepreneur-cn.comelsevierpure.com In materials chemistry, the inherent photoelectric properties, such as high fluorescence quantum yields and good charge carrier mobilities, make fluorene-based compounds and polymers prime candidates for use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). nbinno.comentrepreneur-cn.comresearchgate.net Polyfluorene polymers, for instance, are noted for being electrically conductive and electroluminescent. wikipedia.org The versatility of fluorene chemistry is further highlighted by its use in developing fluorescent probes and biosensors for applications like two-photon fluorescence microscopy, which benefits from the photostability of the fluorene core. entrepreneur-cn.comelsevierpure.com

Strategic Significance of Nitro and Carboxylic Acid Functionalities on the Fluorene Core

The introduction of specific functional groups onto the fluorene backbone is a key strategy for tuning the molecule's properties. The presence of both a nitro group and a carboxylic acid group on the same fluorene molecule, as in 7-Nitro-9H-fluorene-1-carboxylic acid, is of particular strategic importance.

Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group. Its presence on the aromatic system significantly influences the electronic properties of the fluorene core, making it more electron-deficient. This modification is crucial for applications in organic electronics, where tuning the energy levels of molecules is essential for efficient charge transport and device performance. tandfonline.com Furthermore, the electron-deficient nature of nitroaromatic compounds can be exploited in chemical sensing applications. researchgate.net The nitration of fluorene and its derivatives is a common synthetic step to access these valuable intermediates. researchgate.netorgsyn.org

Carboxylic Acid Group (-COOH): The carboxylic acid functionality imparts several important characteristics. It can engage in hydrogen bonding, which can influence the molecule's self-assembly and crystal packing, as seen in fluorene-9-carboxylic acid. georgiasouthern.edu This group also serves as a versatile synthetic handle, allowing the fluorene derivative to be incorporated into larger structures, such as polymers or pharmaceutical compounds, through reactions like esterification or amidation. wikipedia.org For example, fluorenone-2-carboxylic acid has been used as a scaffold for developing compounds that interact with biological targets. researchgate.net

The combination of an electron-withdrawing group (nitro) and a synthetically versatile, hydrogen-bonding group (carboxylic acid) on a rigid, photoactive fluorene framework creates a multifunctional molecule with potential for advanced materials and complex molecular architectures.

Overview of Research Interests and Potential Scientific Applications of Fluorene-Based Compounds

Research interest in fluorene-based compounds is broad and multidisciplinary, driven by their tunable properties and diverse potential applications. researchgate.net Key areas of investigation include:

Organic Electronics: A primary focus is the development of materials for optoelectronic devices. tue.nl Fluorene derivatives are widely investigated as emissive materials in OLEDs, hole transport materials in perovskite solar cells, and as organic semiconductors in OFETs. entrepreneur-cn.comtandfonline.com Their rigid structure and high fluorescence efficiency contribute to the performance and stability of these devices. nbinno.comentrepreneur-cn.com

Pharmaceutical and Medicinal Chemistry: The fluorene scaffold is a recognized pharmacophore. mdpi.com Derivatives are explored for various therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents. entrepreneur-cn.com For instance, fluorenone, an oxidized form of fluorene, is used to synthesize anticancer drugs and other pharmaceuticals. entrepreneur-cn.comwikipedia.org

Biochemical Probes and Sensors: The strong fluorescence of many fluorene derivatives makes them ideal for use as fluorescent probes in bioimaging and as active components in chemical sensors. entrepreneur-cn.comelsevierpure.com Their structure can be modified to selectively interact with and detect specific analytes. researchgate.net

Polymer Chemistry: Fluorene units are incorporated into conjugated polymers to create materials with desirable electronic and optical properties for a range of applications, from light-emitting displays to photovoltaics. researchgate.nettue.nl The functionalization of the fluorene monomer allows for control over the polymer's solubility and electronic characteristics. nbinno.com

The ongoing exploration of new synthetic methods and the investigation of structure-property relationships continue to expand the potential of fluorene-based compounds in science and technology. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO4 B15081795 7-Nitro-9h-fluorene-1-carboxylic acid CAS No. 7145-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7145-75-7

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

7-nitro-9H-fluorene-1-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-14(17)12-3-1-2-11-10-5-4-9(15(18)19)6-8(10)7-13(11)12/h1-6H,7H2,(H,16,17)

InChI Key

BUGWTWQGSAJEHY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 7 Nitro 9h Fluorene 1 Carboxylic Acid and Its Structural Analogs

Reactivity and Chemical Transformations of the Nitro Group

The nitro group is a versatile functional group that significantly influences the electronic properties of the fluorene (B118485) scaffold and serves as a key handle for synthetic transformations. Its reactivity is primarily characterized by reduction to the corresponding amino group and complex photochemical behavior.

The conversion of the nitro group on the fluorene ring to an amine is a fundamental transformation, yielding aminofluorenes which are valuable precursors for dyes and other functional materials. researchgate.net This reduction can be accomplished through various chemical and biological methodologies.

The general chemistry of nitroarene reduction involves a six-electron process to yield the amine, which can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. researchgate.net For nitrofluorenes, classical chemical methods often employ metals in acidic or neutral conditions. For instance, 2-nitrofluorene (B1194847) can be effectively reduced using tin and hydrochloric acid under acidic conditions. rsc.org An alternative approach under nearly neutral conditions utilizes zinc dust and calcium chloride, which has been shown to produce near-quantitative yields of the corresponding aminofluorene. rsc.org The reaction conditions can also be tuned to achieve intermediate reduction products; in an alkaline medium, the reduction of 2-nitrofluorene with zinc can be controlled to yield 2,2'-azoxybisfluorene. rsc.org

Biochemical pathways also provide effective means for the reduction of nitrofluorenes. The in vivo metabolism of 2-nitrofluorene to 2-aminofluorene (B1664046) has been observed, a transformation mediated by nitroreductase enzymes found in intestinal bacteria. researchgate.net This enzymatic reduction is a critical pathway in the metabolic fate of nitroaromatic compounds. researchgate.netresearchgate.net

Methodology Reagents/Conditions Product(s) Reference(s)
Chemical Reduction (Acidic)Tin (Sn), Hydrochloric Acid (HCl)2-Aminofluorene rsc.org
Chemical Reduction (Neutral)Zinc (Zn), Calcium Chloride (CaCl₂)2-Aminofluorene rsc.org
Chemical Reduction (Alkaline)Zinc (Zn)2,2'-Azoxybisfluorene rsc.org
Biochemical ReductionIntestinal bacteria (Nitroreductase)2-Aminofluorene researchgate.net

Photoexcited nitroarenes exhibit unique reactivity, enabling them to function as powerful anaerobic oxidants by mediating C-H bond activation. nih.govrsc.org The underlying mechanism involves a sequence of photochemical and radical steps.

Upon irradiation with light (e.g., 390 nm), the nitroarene is promoted to a triplet biradical excited state. rsc.org This highly reactive species can initiate a hydrogen atom transfer (HAT) event, abstracting a hydrogen atom from a suitable donor molecule, such as a hydrocarbon. nih.govrsc.org This HAT step generates a carbon-centered radical and a nitroarene-derived radical species. rsc.org

Following the initial HAT, these two radical intermediates can engage in a radical recombination event. nih.govrsc.org Mechanistic studies support that this recombination leads to the formation of an N-arylhydroxylamine ether intermediate. nih.govrsc.org This intermediate is often unstable and undergoes spontaneous fragmentation, which results in the transfer of an oxygen atom from the original nitro group to the substrate. nih.govrsc.org This entire process is notable for being anaerobic, with the photoexcited nitroarene uniquely serving as both the C-H bond activator (via HAT) and the source of the oxygen atom for the transformation. nih.govrsc.org This reactivity has been harnessed for various anaerobic oxidation reactions, including the conversion of alcohols to ketones and aldehydes to carboxylic acids. semanticscholar.orgacs.org

Reactions and Derivatizations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the fluorene ring is a critical site for derivatization, allowing for the synthesis of esters and amides, and influencing the pathways of catalyzed reactions.

The carboxylic acid functionality can be readily converted into esters and amides through various condensation reactions. These derivatives are important in medicinal chemistry and materials science.

Esterification can be achieved through several methods. A common approach is the direct reaction of the carboxylic acid with an alcohol. This reaction can be facilitated by a Lewis acid catalyst, such as titanium tetrachloride, which activates the carboxyl group towards nucleophilic attack by the alcohol under mild, neutral conditions. researchgate.net Another route to ester formation involves reacting the fluorene moiety with a dialkyl carbonate in the presence of a strong base like sodium hydride. princeton.edu This process first generates the fluorenyl anion, which then reacts to form the corresponding fluorene-9-carboxylic acid ester, followed by saponification to yield the acid. princeton.edu

Amide formation typically involves the activation of the carboxylic acid to make it more susceptible to reaction with an amine or ammonia. While direct reaction with an amine requires high temperatures to drive off water, a more efficient and common strategy is to first convert the carboxylic acid into a more reactive intermediate. Modern activating agents like phosphonitrilic chloride trimer (PNT) facilitate a one-pot procedure for the amidation of both aromatic and aliphatic carboxylic acids, providing excellent yields under mild conditions. The general principle involves the activating agent reacting with the carboxylic acid to form a highly reactive species, which is then readily attacked by the amine nucleophile to form the stable amide bond.

Derivative Reaction Type Typical Reagents Reference(s)
EsterDirect CondensationAlcohol, Titanium tetrachloride (Lewis Acid) researchgate.net
EsterFrom Fluorene PrecursorDialkyl carbonate, Sodium hydride princeton.edu
AmideActivation/CondensationAmine, Phosphonitrilic chloride trimer (PNT)

The presence of a carboxylic acid group on a substrate can significantly influence the course of organocatalytic reactions. Its acidic nature and ability to form hydrogen bonds can lead to both challenges and opportunities in catalyst-substrate interactions.

In organocatalytic reactions employing a Lewis basic catalyst (e.g., a tertiary amine), a free carboxylic acid on the substrate can lead to a non-productive acid-base reaction, forming a salt and inhibiting the intended catalytic cycle. rsc.org To circumvent this, the carboxylic acid must often be activated in situ. This can be achieved by converting it to an electrophilic species, such as a mixed anhydride (B1165640), which can then be intercepted by the Lewis base catalyst to generate the desired enolate intermediate. rsc.org

Alternatively, the carboxylic acid group can participate directly and beneficially in the reaction pathway. A novel activation principle involves the formation of a heterodimeric associate between the carboxylic acid substrate and a chiral phosphoric acid organocatalyst. researchgate.netnih.gov This self-assembly through hydrogen bonding increases the acidity of the catalyst while simultaneously enhancing the nucleophilicity of the carboxylic acid, enabling it to participate effectively in reactions such as enantioselective aziridine (B145994) openings. researchgate.netnih.gov This demonstrates how the carboxylic acid functionality can be leveraged to modulate both catalyst and substrate reactivity through non-covalent interactions. Furthermore, the ability of carboxylates to act as directing groups is well-established in transition-metal catalysis, where they coordinate to the metal center and guide the reaction to a specific C-H bond. rsc.orgsemanticscholar.org This principle of using the carboxylic acid as an anchor or directing moiety through hydrogen bonding can also apply in organocatalysis, particularly with catalysts that have hydrogen-bond donating sites, such as thioureas, thereby influencing the regioselectivity or stereochemical outcome of the reaction. acs.org

Oxidative Reactions of the Fluorene Ring System

The fluorene ring system is susceptible to oxidation, particularly at the C9 position, which is a methylene (B1212753) bridge activated by the two adjacent aromatic rings. The primary and most common oxidative transformation of the fluorene core is the conversion of this C9 methylene group (-CH₂-) into a carbonyl group (C=O), yielding the corresponding fluorenone. researchgate.net

This oxidation is a key reaction for producing fluorenone and its derivatives, which are commercially important compounds. researchgate.net The transformation can be carried out using various oxidizing agents. For instance, the oxidation of fluorene can be achieved using tert-Butyl hydroperoxide (TBHP) as the oxidant. The presence of other functional groups on the fluorene rings, such as the nitro and carboxylic acid groups in 7-nitro-9H-fluorene-1-carboxylic acid, can influence the reaction conditions required but the fundamental oxidation of the C9 position to a ketone remains a characteristic reaction of the fluorene skeleton.

Selective Oxidation of the 9-Position to Fluorenone

The transformation of the 9H-fluorene core to a 9-fluorenone (B1672902) structure is a pivotal reaction, converting the methylene bridge into a carbonyl group. This oxidation is crucial for altering the molecule's electronic and structural properties. Research into the oxidation of fluorene derivatives indicates that the 9-position is particularly susceptible to selective oxidation under specific conditions.

Studies on various substituted 9H-fluorenes have demonstrated that aerobic oxidation in the presence of a strong base is an effective method for this conversion. researchgate.net This process typically involves reacting the fluorene derivative with oxygen from the air, facilitated by a base such as potassium hydroxide (B78521) (KOH) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net This method is noted for its efficiency and for proceeding under mild conditions. researchgate.net The general mechanism involves the deprotonation of the C9-H by the base, forming a carbanion which is then oxidized.

For this compound, this selective oxidation yields 7-Nitro-9-fluorenone-1-carboxylic acid. The presence of the electron-withdrawing nitro and carboxylic acid groups influences the reactivity of the fluorene ring system, but the fundamental oxidation at the 9-position remains a viable synthetic route.

Table 1: Representative Conditions for Selective Oxidation of Fluorenes

ReactantOxidizing AgentCatalyst/BaseSolventOutcome
Substituted 9H-FluorenesAir (O₂)KOHTHFHigh yield of corresponding 9-Fluorenone
FluoreneIndustrial OxygenNaOHDMSO9-Fluorenone (96% yield) google.com

Controlled Oxidation with Strong Oxidizing Agents

The use of strong oxidizing agents on the this compound scaffold can lead to transformations beyond the simple oxidation of the 9-position. Instead of forming the fluorenone, harsh conditions can affect the aromatic rings. For instance, the nitration of fluorenone itself is accomplished using a potent mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org This combination is a powerful oxidizing and nitrating medium.

When a fluorene or fluorenone molecule already containing nitro groups is subjected to such strong, acidic, oxidizing conditions, further nitration of the aromatic system is a likely outcome. wikipedia.org For example, fluorenone can be nitrated to introduce multiple nitro groups, ultimately yielding products like 2,4,7-trinitrofluorenone. orgsyn.org Therefore, treating this compound with strong oxidizing agents like mixed acids would likely result in the introduction of additional nitro groups onto the aromatic framework rather than controlled oxidation elsewhere. The specific positions of further substitution would be directed by the existing nitro and carboxylic acid groups.

Table 2: Reactions of Fluorene/Fluorenone with Strong Oxidizing/Nitrating Agents

Starting MaterialReagentsConditionsProduct
FluorenoneFuming HNO₃, Conc. H₂SO₄Dropwise addition, cooling2,4,7-Trinitrofluorenone orgsyn.org
2,7-DinitrofluorenoneNot SpecifiedNot Specified2,4,7-Trinitrofluorenone orgsyn.org

Interaction Studies with Biological Macromolecules (Structural Interaction Focus)

The fluorenone scaffold, particularly derivatives containing carboxylic acid groups, has been identified as a promising structure for interacting with biological macromolecules. researchgate.net Research has highlighted 9-fluorenone-2-carboxylic acid as a foundational structure for compounds that interact with tubulin, a critical protein involved in cell division. researchgate.net This suggests that 7-Nitro-9-fluorenone-1-carboxylic acid, as a structural analog, possesses features conducive to similar interactions.

The structural basis for these interactions is rooted in the molecule's distinct architecture:

Planar Aromatic System: The rigid, planar tricyclic ring system of the fluorenone core allows it to fit into binding pockets or intercalate within protein structures.

Hydrogen Bonding: The carboxylic acid group provides a key interaction point, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This allows it to form strong, directional bonds with amino acid residues (e.g., lysine, arginine, serine) in a protein's binding site.

Electrostatic and Dipole Interactions: The carbonyl group at the 9-position and the nitro group at the 7-position are highly polarized. These groups can engage in electrostatic and dipole-dipole interactions with polar regions of a macromolecule, further stabilizing the binding. The nitro group, in particular, is a strong hydrogen bond acceptor.

These structural features enable 7-Nitro-9-fluorenone-1-carboxylic acid to dock with macromolecules in a specific orientation, guided by the placement of its functional groups, making it a molecule of interest for designing targeted biological probes.

Computational and Theoretical Investigations of 7 Nitro 9h Fluorene 1 Carboxylic Acid Systems

Electronic Structure and Frontier Molecular Orbital Analyses

The electronic properties and reactivity of a molecule are fundamentally governed by its electronic structure. Computational quantum chemistry provides powerful tools to probe these characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For a molecule like 7-Nitro-9H-fluorene-1-carboxylic acid, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to optimize the molecular geometry and calculate key electronic properties.

These calculations yield crucial information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The electron-withdrawing nature of the nitro group (-NO₂) and the carboxylic acid group (-COOH) are expected to significantly influence the electronic distribution across the fluorene (B118485) core, lowering the energies of both the HOMO and LUMO. The precise values, however, would require specific calculations.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVElectron-donating ability
LUMO Energy-Y.YY eVElectron-accepting ability
HOMO-LUMO GapZ.ZZ eVChemical reactivity and stability
Dipole MomentD.DD DebyePolarity and intermolecular interactions

Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This approach allows for the calculation of excited-state energies and properties, which are fundamental to predicting spectroscopic behavior.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum. The calculations also provide oscillator strengths, which are related to the intensity of the absorption bands. By simulating the absorption spectrum, researchers can gain insights into the electronic transitions occurring within the molecule. For instance, transitions may be characterized as π-π* or n-π* based on the molecular orbitals involved. The presence of the nitro and carboxylic acid groups is anticipated to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted fluorene.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Calculation of Reaction Intermediates, Transition States, and Reaction Pathways

By employing DFT methods, it is possible to model the potential energy surface of a reaction involving this compound. This involves locating the geometries and energies of all relevant species along a reaction coordinate, including reactants, products, reaction intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. By calculating the structure and energy of the transition state, the activation energy can be determined, which is a key factor in predicting the reaction rate. For example, in a reaction such as the esterification of the carboxylic acid group, computational modeling could identify the transition state for the nucleophilic attack of an alcohol on the carbonyl carbon.

Analysis of Reactivity and Selectivity Based on Thermodynamic and Kinetic Control

Computational chemistry allows for the distinction between thermodynamic and kinetic control of a reaction.

Kinetic Control: The kinetically controlled product is the one that is formed the fastest, proceeding through the transition state with the lowest activation energy.

By comparing the activation energies for different possible reaction pathways, the kinetically favored product can be identified. This is particularly important in reactions where multiple isomers or products can be formed. For this compound, with its multiple functional groups and aromatic positions, understanding the factors that govern regioselectivity and chemoselectivity in its reactions would be a key application of these computational analyses.

Theoretical Studies on Intermolecular and Intramolecular Interactions

The physical and chemical properties of this compound in condensed phases are heavily influenced by non-covalent interactions.

Theoretical methods can be used to study both intermolecular and intramolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the nitro group can also participate in hydrogen bonding as an acceptor.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can form dimers or larger aggregates through hydrogen bonding between their carboxylic acid groups. Computational models can quantify the strength of these hydrogen bonds. Furthermore, π-π stacking interactions between the fluorene rings of adjacent molecules can also play a significant role in the packing of the molecules in the solid state.

Intramolecular Interactions: The possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the nitro group would depend on the optimized geometry of the molecule. DFT calculations can determine the most stable conformation and analyze the presence and strength of any such intramolecular interactions. These interactions can have a significant impact on the molecule's reactivity and spectroscopic properties.

Investigation of Hydrogen Bonding and Charge Transfer Phenomena

Computational studies on molecules structurally related to this compound have shed light on the intricate interplay of hydrogen bonding and charge transfer within this system. The presence of the nitro group, a strong electron acceptor, and the carboxylic acid group, which can act as a hydrogen bond donor, creates a "push-pull" electronic environment. This arrangement is known to give rise to significant intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

Theoretical simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the nature of this charge transfer. nih.gov In analogous nitroaromatic chromophores, photoexcitation leads to a redistribution of electron density, with a significant shift from the electron-donating moiety to the electron-withdrawing nitro group. nih.gov This excited state is characterized by a substantially larger dipole moment compared to the ground state.

The carboxylic acid group plays a dual role in these phenomena. Firstly, it contributes to the electronic landscape of the molecule. Secondly, and perhaps more critically, it can participate in both intramolecular and intermolecular hydrogen bonding. Computational models suggest that intramolecular hydrogen bonding can occur between the carboxylic acid proton and an oxygen atom of the nitro group, although this is in competition with intermolecular hydrogen bonding with solvent molecules or other fluorene molecules. nih.govnih.gov The nature and strength of these hydrogen bonds can significantly influence the charge transfer dynamics. For instance, in protic solvents, intermolecular hydrogen bonding with the solvent can play a central role in mediating the relaxation dynamics of the excited state. nih.gov

Studies on similar systems, such as 2-amino-7-nitrofluorene (B16417), have experimentally and theoretically demonstrated that conformational relaxation, specifically the twisting of the nitro group, is a key process following charge transfer. nih.gov This twisting motion is influenced by the solvent environment and is a crucial aspect of the excited-state deactivation pathway. While a direct computational study on this compound is not available in the reviewed literature, the principles derived from these related studies provide a strong framework for understanding its behavior.

Table 1: Theoretical Parameters related to Charge Transfer in Analogous Nitroaromatic Systems

ParameterDescriptionTypical Findings in Related Systems
Excited State Dipole Moment The dipole moment of the molecule in its first excited state.Significantly larger than the ground state dipole moment, indicating substantial charge separation.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Generally lowered by the presence of strong donor and acceptor groups, facilitating electronic transitions.
Oscillator Strength A measure of the probability of an electronic transition.High for the charge transfer transition, indicating a strongly allowed process.
Twisting of Nitro Group Conformational change in the excited state.Often observed as a mechanism for excited-state relaxation following intramolecular charge transfer. nih.gov

Note: The data in this table is qualitative and based on findings from studies on analogous nitro-substituted fluorene and other push-pull aromatic systems. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Molecular Dynamics Simulations of Fluorene Derivatives

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid group relative to the fluorene ring. Molecular dynamics (MD) simulations and DFT calculations on substituted fluorene derivatives provide insights into the preferred conformations and the energy barriers to rotation. acs.org

For the fluorene backbone itself, DFT calculations have been used to investigate the effects of various substituents on its structural and electronic properties. worldscientific.com The addition of electron-withdrawing groups like the nitro group can influence the planarity of the fluorene system and affect the bond lengths and angles. worldscientific.com

The conformational flexibility of the carboxylic acid group is a key area of investigation. Studies on other carboxylic acids have shown that they can exist in different conformations, primarily defined by the dihedral angle of the C-C-C=O and C-C-O-H bonds. The presence of potential intramolecular hydrogen bonding with the nearby nitro group in this compound would be a significant factor in determining the most stable conformation. Quantum-mechanical calculations on nitrophthalic acids, for instance, have been used to determine the most stable conformers and the role of intramolecular hydrogen bonds. nih.gov

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule in different solvent environments. These simulations can model the interactions between the fluorene derivative and solvent molecules, providing a picture of how the solvent influences the conformational preferences and the dynamics of hydrogen bonding. acs.org For example, simulations can reveal the lifetime of intramolecular versus intermolecular hydrogen bonds and how this is affected by the polarity and hydrogen-bonding capability of the solvent.

While specific MD simulations for this compound are not publicly available, the general principles from studies on substituted fluorenes and aromatic carboxylic acids suggest that the interplay between the steric hindrance of the substituents and the potential for intramolecular hydrogen bonding will be the primary determinants of its conformational preferences.

Table 2: Key Conformational and Dynamic Properties Investigated in Fluorene Derivatives

PropertyMethod of InvestigationKey Influencing Factors
Ground State Geometry Density Functional Theory (DFT)Substituent effects (steric and electronic), intramolecular interactions. worldscientific.com
Rotational Barriers DFT CalculationsSteric hindrance, conjugation effects.
Solvent Effects on Conformation Molecular Dynamics (MD) SimulationsSolvent polarity, hydrogen bonding capacity of the solvent. acs.org
Vibrational Frequencies DFT CalculationsMolecular structure and bonding, isotopic substitution.

Note: This table outlines the types of properties and methods used in the computational analysis of related fluorene derivatives. The specific findings for this compound would be the subject of a dedicated study.

Applications in Advanced Materials Science and Chemical Sensing Technologies

Role in Organic Electronic Materials Development

The fluorene (B118485) moiety is a cornerstone in the development of organic electronic materials due to its rigid, planar structure, high photoluminescence quantum yield, and excellent thermal and chemical stability. These characteristics make fluorene-based compounds highly desirable for a range of optoelectronic applications.

Fluorene and its derivatives are fundamental building blocks for blue-light-emitting polymers and oligomers used in OLEDs. The wide bandgap of the fluorene unit allows for the creation of materials that emit in the high-energy blue region of the visible spectrum, which is crucial for full-color displays and white lighting applications. Although no specific studies detail the use of 7-Nitro-9H-fluorene-1-carboxylic acid in electroluminescent polymers, the general strategy involves copolymerizing fluorene units with other aromatic monomers to tune the emission color, charge transport properties, and device efficiency. The nitro group, being strongly electron-withdrawing, and the carboxylic acid group, which can influence solubility and intermolecular interactions, could potentially be used to modify the electronic properties of such polymers.

The performance of fluorene-based copolymers in OLEDs is well-documented. For instance, copolymers incorporating fluorene units have demonstrated high external quantum efficiencies (EQEs) and specific Commission Internationale de l'Eclairage (CIE) coordinates, which define the emitted color.

Table 1: Performance of Representative Fluorene-Based Copolymers in OLEDs

Copolymer System Emission Color Max EQE (%) CIE Coordinates (x, y)
Poly(9,9-dioctylfluorene) (PFO) Deep Blue 1.5 - 2.0 (0.16, 0.08)
PFO-co-Benzothiadiazole Green 3.0 - 5.0 (0.35, 0.60)
PFO-co-Triphenylamine Blue 2.5 - 4.0 (0.15, 0.14)

Note: This table presents data for representative fluorene-based copolymers to illustrate their general performance and does not include this compound, for which specific data is not available.

In the realm of photovoltaic devices, particularly perovskite solar cells (PSCs), fluorene derivatives have been successfully employed as hole transporting materials (HTMs). An efficient HTM must possess appropriate energy levels to facilitate the extraction of holes from the perovskite layer and efficient transport to the electrode. Spiro-OMeTAD, a widely used HTM, features a spirobifluorene core. The design of new fluorene-based HTMs is an active area of research, aiming to improve upon the performance and stability of existing materials.

While there is no specific literature on the application of this compound as an HTM, the presence of the electron-withdrawing nitro group would be expected to lower the Highest Occupied Molecular Orbital (HOMO) energy level. This could be advantageous for achieving a better energy level alignment with the valence band of certain perovskite absorbers, potentially leading to higher open-circuit voltages in PSCs. The carboxylic acid group could also serve as an anchoring group to the perovskite surface, potentially improving interfacial contact and reducing defects.

Table 2: Properties of Selected Fluorene-Based Hole Transporting Materials

HTM HOMO Level (eV) Hole Mobility (cm²/Vs) PSC Efficiency (%)
Spiro-OMeTAD -5.22 2.0 x 10⁻⁴ >25
PTAA -5.15 1.0 x 10⁻³ >24
FDT -5.30 5.0 x 10⁻⁴ >23

Note: This table showcases data for established fluorene-based HTMs to provide context. Data for this compound is not available.

The high photoluminescence efficiency and good charge-carrier mobility of fluorene-based materials also make them promising candidates for organic laser semiconductors. Optically pumped lasing has been demonstrated in a variety of fluorene-containing conjugated polymers and oligomers. The development of electrically pumped organic lasers remains a significant challenge, and the design of new materials with high gain and low loss is crucial.

The core structure of this compound could potentially be integrated into larger conjugated systems designed for laser applications. The functional groups would influence the material's solid-state packing and photophysical properties, which are critical for achieving stimulated emission. However, there are currently no reports of this compound being used in the development of organic laser semiconductors.

Fluorene Derivatives in Chemical Sensor Design

The inherent fluorescence of the fluorene scaffold is a key feature that has been widely exploited in the design of chemical sensors. The principle often relies on the modulation of the fluorescence intensity or wavelength upon interaction of the fluorene-based sensor with a specific analyte.

Fluorene-based conjugated polymers have been shown to be highly effective fluorescent sensors for the detection of nitroaromatic compounds, which are common components of explosives. The detection mechanism is typically based on fluorescence quenching. When the electron-deficient nitroaromatic compound comes into proximity with the electron-rich fluorene polymer, an electron transfer process can occur, leading to a decrease in the polymer's fluorescence.

While this compound itself contains a nitro group, its potential as a building block for polymers designed to detect other nitroaromatics could be explored. The pre-existing nitro group might influence the electronic properties and the sensitivity of the resulting sensor. There is, however, no specific research available on this application for this particular compound.

The functionalization of the fluorene core with specific recognition units has led to the development of sensors for a variety of other analytes, including metal cations and amino acids. By attaching chelating agents to the fluorene backbone, selective binding of metal ions can be achieved, often resulting in a change in the fluorescence signal. For example, crown ethers or other ligands can be incorporated to create sensors for ions like Zn²⁺, Pb²⁺, or Hg²⁺.

Similarly, by introducing moieties that can interact with amino acids through hydrogen bonding or electrostatic interactions, fluorescent sensors for these biologically important molecules can be designed. The carboxylic acid group on this compound could potentially serve as a recognition site for certain amino acids. However, the literature does not currently contain specific examples of sensor architectures based on this compound for the detection of metal cations or amino acids.

Table 3: Examples of Analytes Detected by Functionalized Fluorene Derivatives

Fluorene Derivative Type Target Analyte Sensing Mechanism
Conjugated Polymer Nitroaromatics (e.g., TNT) Fluorescence Quenching
With Crown Ether Moiety Metal Cations (e.g., K⁺) Fluorescence Enhancement/Shift
With Boronic Acid Moiety Sugars Fluorescence Modulation
With Amino Acid Moiety Specific Amino Acids Fluorescence Change

Note: This table provides general examples of fluorene-based sensor systems and does not include specific data for this compound.

Supramolecular Chemistry and Porous Coordination Polymer Applications

The unique structural and electronic properties of fluorene derivatives, characterized by their rigid, planar geometry and rich π-electron systems, have positioned them as attractive building blocks in the field of supramolecular chemistry and materials science. While specific research on this compound in the construction of Metal-Organic Frameworks (MOFs) and for specific molecular recognition is not extensively documented in publicly available literature, the broader family of fluorene carboxylic acids has been investigated for these purposes. The principles guiding their application can be extrapolated to understand the potential role of this compound.

Fluorene Carboxylic Acids as Ligands for the Construction of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) are a class of crystalline materials constructed by linking metal ions or clusters with organic ligands. The selection of the organic ligand is crucial in determining the topology, porosity, and functionality of the resulting framework. Fluorene-based carboxylic acids are of interest as ligands due to their rigidity and potential to create robust, porous structures.

For instance, dicarboxylic ligands derived from fluorene have been successfully used to synthesize new coordination polymers. rsc.org The V-shaped geometry of ligands like 9,9-bis(4-carboxyphenyl)fluorene, when combined with metal ions such as Cu(II) or Zn(II), can lead to the formation of two-dimensional or robust three-dimensional structures. rsc.org Similarly, the use of 9,9-dimethylfluorene-2,7-dicarboxylic acid with flexible bis(imidazole) ligands has resulted in a series of coordination polymers with varied topologies, including interpenetrating frameworks. rsc.org A tetracarboxylate ligand based on a 9,9′-spirobifluorene core has been employed to create a MOF with a high specific surface area and promising hydrogen uptake capacity. rsc.org

Interactive Table: Examples of Fluorene-Based Ligands in MOFs and PCPs

Ligand NameMetal Ion(s)Resulting Framework TopologyKey Properties
9,9-bis(4-carboxyphenyl)fluoreneCu(II), Zn(II)2D and 3D structuresPotential for sorption and emission applications. rsc.org
9,9-dimethylfluorene-2,7-dicarboxylic acidCo(II), Zn(II), Ni(II)Interpenetrating frameworks (pcu, dia), acs, CsCl topologiesLuminescence properties. rsc.org
4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acidCu(II)4–4 regular tiling topologyHigh specific surface area, open metal sites, hydrogen uptake. rsc.org

Design of Supramolecular Assemblies for Specific Molecular Recognition

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of synthetic receptors capable of specific molecular recognition is a central goal of this field. The rigid and aromatic nature of the fluorene scaffold makes it an excellent platform for constructing pre-organized host molecules.

The functional groups appended to the fluorene core play a critical role in directing the binding events. Carboxylic acid groups can participate in hydrogen bonding, a key interaction in molecular recognition. The nitro group in this compound can also engage in specific interactions, such as dipole-dipole or hydrogen bonding with complementary guest molecules.

While specific studies on molecular recognition using this compound are not prominent, the broader principles of supramolecular design suggest its potential. For example, photoresponsive MOFs have been developed that act as adjustable scaffolds, demonstrating the intricate level of control possible within these systems. mdpi.com The incorporation of specific functional groups allows for the fine-tuning of interactions, leading to selective guest binding. The synthesis of fluorene-based derivatives for various applications, including as intermediates for more complex molecules, highlights the versatility of this chemical scaffold. google.comresearchgate.net

The development of MOFs as carriers for antibacterial agents further underscores the potential for designing functional materials based on specific ligand-metal combinations. universityofgalway.ie This approach, combining a functional organic linker with a metal center, could be adapted for sensing applications where the recognition of a target analyte by the framework leads to a measurable signal.

Future Research Directions and Emerging Paradigms for 7 Nitro 9h Fluorene 1 Carboxylic Acid

Exploration of Underexplored Synthetic Pathways and Novel Regioselective Functionalizations

Future research into the synthesis of 7-Nitro-9H-fluorene-1-carboxylic acid and its derivatives will likely focus on developing more efficient, sustainable, and versatile methods. While classical nitration and oxidation routes to functionalized fluorenes are established, there is significant room for exploring modern synthetic strategies.

One promising area is the application of transition-metal-catalyzed C-H bond activation. researchgate.net Palladium-catalyzed C-H activation, for example, has been used to create polyarylfluorenes under mild conditions and could be adapted for the direct and regioselective introduction of the carboxylic acid or other functional groups onto a pre-nitrated fluorene (B118485) core, or vice-versa. researchgate.net Such methods could reduce the number of synthetic steps, improve atom economy, and allow for the synthesis of a wider range of derivatives.

Furthermore, novel intramolecular cyclization reactions represent a concise method for constructing the core fluorene skeleton from readily available starting materials. researchgate.netmdpi.com Research could explore cascade reactions where the fluorene ring system is formed and functionalized in a single pot, potentially offering a more streamlined approach to the target molecule.

Regioselective functionalization remains a critical challenge and a key direction for future work. The existing nitro and carboxyl groups direct further substitutions, but achieving precise control, especially at other positions on the fluorene rings, requires new methodologies. Ligand-controlled catalysis, which has shown success in directing the regioselectivity of reactions on other complex molecules, could be a powerful tool. rsc.org By carefully selecting the ligand, it may be possible to steer functional groups to currently inaccessible positions on the fluorene backbone, opening up new avenues for tuning the molecule's properties.

Proposed Research Direction Key Methodologies Potential Advantages Relevant Findings
C-H Bond ActivationPalladium-catalyzed arylation/carboxylationFewer synthetic steps, high regioselectivity, milder reaction conditions.Efficient synthesis of polyarylfluorenes has been demonstrated via Pd-catalyzed C-H activation. researchgate.net
Cascade Cyclization ReactionsGold- or Bismuth-catalyzed intramolecular cyclizationsRapid construction of complex fluorene cores from simple precursors.Sequential cyclization of en-yn-yl acetates can produce 9-substituted fluorenes. mdpi.com
Ligand-Controlled FunctionalizationUse of sterically demanding or electronically tuned ligandsPrecise control over the position of new functional groups, enabling synthesis of novel isomers.Ligand choice can control regioselectivity in the functionalization of complex aromatic systems. rsc.org
Green Synthetic ProtocolsVisible-light photocatalysis, reactions in aqueous mediaReduced environmental impact, improved safety, potential for novel reactivity.Visible-light has been used for regioselective synthesis of other heterocyclic systems. rsc.org

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing existing protocols and developing new ones. Future research should pivot towards advanced in situ spectroscopic techniques to probe these reactions in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products as the reaction progresses. This allows for the direct observation of transient species and the validation of proposed mechanistic pathways, moving beyond the limitations of traditional end-point analysis. For instance, studying the nitration of the fluorene-1-carboxylic acid precursor with in situ spectroscopy could reveal the precise nature of the intermediates, helping to fine-tune reaction conditions to maximize the yield of the desired 7-nitro isomer and minimize byproducts.

Combining these experimental techniques with quantum chemical calculations, such as Density Functional Theory (DFT), can provide a holistic view of the reaction mechanism. mdpi.com DFT can be used to calculate the energies of proposed intermediates and transition states, corroborating experimental observations and providing predictive power. mdpi.com Such studies have been used to investigate the formation of dibenzofurans from fluorene, demonstrating the power of this combined approach to elucidate complex reaction pathways. mdpi.com

Technique Information Gained Research Focus Example
In Situ FTIR/Raman SpectroscopyReal-time monitoring of vibrational modes of functional groups.Observing the formation of the C-NO₂ bond and consumption of the C-H bond during nitration to optimize reaction time and temperature.
In Situ NMR SpectroscopyStructural information on intermediates and transient species in solution.Identifying and characterizing the Wheland intermediate during electrophilic aromatic substitution on the fluorene core.
Stopped-Flow SpectroscopyKinetic data for fast reaction steps.Determining the rate constants for individual steps in a multi-step functionalization sequence.
Density Functional Theory (DFT)Calculation of reaction energy profiles, transition state structures, and geometries of intermediates.Modeling the reaction pathway for nitration to determine why substitution at the C7 position is favored over other positions. mdpi.com

Computational Design of Next-Generation Fluorene-Based Functional Materials with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and materials before they are synthesized. mghpcc.org This in silico approach is set to revolutionize the design of new functional materials derived from this compound. By computationally modeling derivatives, researchers can screen vast libraries of potential compounds and identify candidates with optimized properties for specific applications, significantly accelerating the materials discovery process. mghpcc.org

Future research will focus on using DFT and time-dependent DFT (TD-DFT) to predict key electronic and optical properties. worldscientific.comresearchgate.net These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and UV-Vis absorption spectra. worldscientific.com These parameters are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, by modeling the effect of adding various electron-donating or electron-withdrawing groups to the fluorene backbone, it is possible to precisely tune the HOMO-LUMO gap to control the color of emission or the absorption spectrum of the material. worldscientific.comresearchgate.net

Beyond individual molecules, computational studies can model intermolecular interactions, predicting how derivatives of this compound will self-assemble in the solid state. This is crucial for understanding charge transport properties in organic semiconductors and for designing crystalline materials with desired packing motifs. mdpi.com These simulations can guide the synthetic chemist in designing molecules that will adopt specific supramolecular structures to maximize performance. irb.hr

Computational Method Predicted Property Relevance to Material Design Example Application
Density Functional Theory (DFT)Ground-state geometry, HOMO/LUMO energies, electron density distribution, vibrational frequencies.Predicts molecular stability, reactivity, and electronic character. worldscientific.comScreening derivatives for suitable energy levels for use as hole-transporting or electron-accepting materials. nih.gov
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectra, excited state properties.Predicts the color and efficiency of light emission or absorption. researchgate.netDesigning novel fluorophores or dyes with absorption in the visible or near-infrared range. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactions, bond paths.Understanding crystal packing, host-guest interactions, and self-assembly. researchgate.netDesigning molecules that form highly ordered π-stacked arrays for efficient charge transport.
Molecular Dynamics (MD)Simulation of bulk material properties, conformational changes over time.Predicts morphology of polymer blends and stability of hybrid materials.Modeling the interface between a fluorene-based material and a perovskite layer in a solar cell. bit.edu.cn

Integration of this compound into Hybrid Material Systems for Enhanced Performance

The true potential of this compound may be realized when it is used not as a standalone molecule, but as a functional building block within larger, hybrid material systems. The carboxylic acid group provides a convenient anchor point for covalent or coordinate bonding, while the nitro-functionalized fluorene core offers desirable electronic and photophysical properties.

A significant future direction is the incorporation of this molecule into inorganic-organic hybrid perovskite solar cells. Polyfluorene derivatives have already been shown to be high-performance hole-transporting materials, in some cases outperforming the state-of-the-art spiro-OMeTAD. bit.edu.cnresearchgate.net The this compound unit could be integrated into a polymer backbone or used as a small molecule additive to form an efficient hole-transporting layer. The carboxylic acid can chelate to the perovskite surface, ensuring good interfacial contact, while the electron-deficient nitro-fluorene core facilitates charge extraction.

Another emerging area is the use of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) or as a functional component in polymer composites. Introducing heteroatoms and functional groups into carbon-based materials is a key strategy for controlling electron distribution and improving performance in a range of applications. acs.org In a MOF, the fluorene unit would introduce porosity while also imparting luminescence or electronic conductivity to the framework. In polymer composites, the fluorene derivative could be dispersed within a matrix to enhance its mechanical properties, thermal stability, or to add new functionalities such as light-emission or sensing capabilities.

Hybrid System Type Role of Fluorene Moiety Potential Enhancement Target Application
Perovskite Solar CellsComponent of the hole-transporting layer (HTL). bit.edu.cnImproved charge extraction, better interfacial contact, higher power conversion efficiency. researchgate.netNext-generation photovoltaics.
Metal-Organic Frameworks (MOFs)Organic linker or strut.Luminescence, redox activity, selective guest binding.Chemical sensors, catalysis, gas storage.
Polymer CompositesFunctional additive or co-monomer.Enhanced thermal stability, photoluminescence, electrical conductivity.Light-emitting plastics, anti-static coatings.
Functionalized NanoparticlesSurface ligand on quantum dots or metal nanoparticles.Passivation of surface defects, creation of new energy transfer pathways.Bioimaging, photocatalysis.

Development of Smart Responsive Fluorene Architectures for Advanced Chemical and Materials Science Applications

"Smart" or stimuli-responsive materials, which change their properties in response to external signals, are at the forefront of materials science. nih.govresearchgate.net By integrating the this compound unit into larger molecular or supramolecular architectures, it is possible to create new smart materials that respond to a variety of stimuli, including light, pH, temperature, and chemical analytes. researchgate.net

The fluorene core is known for its fluorescent properties, making it an excellent scaffold for chemical sensors. researchgate.net Future research could focus on designing polymers or molecular assemblies where the fluorescence of the fluorene unit is "quenched" or "turned on" in the presence of a specific target. The electron-withdrawing nitro group and the acidic proton of the carboxylic acid make the molecule's electronic structure sensitive to its local environment. This could be exploited to create highly sensitive pH sensors or detectors for specific metal ions or organic molecules. klahnlab.de

Another exciting paradigm is the development of photo-responsive materials. By coupling the fluorene unit with a photoswitchable molecule, such as an azobenzene, it may be possible to create materials whose properties can be controlled with light. mdpi.com For example, a polymer containing both units could change its conformation or solubility upon irradiation, with potential applications in controlled drug release, data storage, or the creation of reconfigurable surfaces. researchgate.net The development of such architectures requires a synergistic approach combining organic synthesis, photochemistry, and polymer science to create materials with precisely controlled, dynamic behavior.

Stimulus Responsive Mechanism Potential Application
pH Protonation/deprotonation of the carboxylic acid group, altering the electronic properties and fluorescence of the fluorene core. nih.govReversible pH sensors, controlled drug delivery systems.
Light Energy transfer to or from a linked photoswitchable unit (e.g., azobenzene), causing conformational changes. mdpi.comOptically controlled thermal energy storage, smart windows, photolithography.
Chemical Analyte Specific binding of an analyte (e.g., metal ion, anion) to a receptor site, inducing a change in fluorescence via photoinduced electron transfer (PET). klahnlab.deHigh-sensitivity chemosensors for environmental monitoring or medical diagnostics.
Temperature Incorporation into a thermo-responsive polymer (e.g., PNIPAM) that undergoes a phase transition at a specific temperature. nih.govresearchgate.netSmart hydrogels for tissue engineering, temperature-triggered release systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.